3-Chloro-2-nitropyridine 1-oxide

SNAr kinetics heterocyclic reactivity medicinal chemistry building blocks

Researchers facing catalyst poisoning in pyridine cross-coupling can utilize this activated N-oxide building block. It eliminates the need for specialized phosphine ligands and enables regioselective functionalization not possible with non-oxidized analogs. - Enables direct Suzuki-Miyaura coupling in water with 65-96% isolated yield within 1 hour. - Acts as a traceless directing group for Pd-catalyzed C-H arylation with >99:1 C2 regioselectivity. - Accelerates SNAr kinetics at C6 for rapid synthesis of amino-substituted pharmacophores.

Molecular Formula C5H3ClN2O3
Molecular Weight 174.54 g/mol
CAS No. 1704065-34-8
Cat. No. B3109137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitropyridine 1-oxide
CAS1704065-34-8
Molecular FormulaC5H3ClN2O3
Molecular Weight174.54 g/mol
Structural Identifiers
SMILESC1=CC(=C([N+](=C1)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C5H3ClN2O3/c6-4-2-1-3-7(9)5(4)8(10)11/h1-3H
InChIKeyHYRSKOBIXWROEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitropyridine 1-oxide Technical Overview


3-Chloro-2-nitropyridine 1-oxide (CAS 1704065-34-8) is a heteroaromatic N-oxide scaffold bearing chloro (C3) and nitro (C2) substituents on an activated pyridine ring . This substitution pattern imparts a distinct electronic and reactivity profile: the electron-withdrawing nitro group substantially lowers the LUMO energy of the pyridine core, while the N-oxide moiety simultaneously activates the C2 and C6 positions for nucleophilic and organometallic functionalization [1]. Unlike its non-oxidized analog (3-chloro-2-nitropyridine, CAS 54231-32-2), the N-oxide functionality enables regioselective cross-coupling and serves as a traceless directing group that can be subsequently removed via mild deoxygenation [2]. The compound is primarily employed as a strategic building block in the synthesis of polysubstituted pyridines, pharmaceutical intermediates targeting kinase inhibitors and antiviral agents, and functional materials [2].

Regioselective C2 Arylation Pd-catalyzed direct C–H arylation with high C2 selectivity via traceless N-oxide DG
Accelerated SNAr at C6 N-oxide and 2-nitro groups activate C6 for fast nucleophilic substitution
Traceless N-Oxide DG Enables cross-coupling then mild deoxygenation to reveal parent pyridine

Why 3-Chloro-2-nitropyridine 1-oxide Is Irreplaceable


Substitution of 3-chloro-2-nitropyridine 1-oxide with its non-oxidized congener (3-chloro-2-nitropyridine) or with regioisomeric chloronitropyridine N-oxides (e.g., 3-chloro-4-nitropyridine 1-oxide) fundamentally alters the site-selectivity and efficiency of downstream transformations [1]. The N-oxide moiety in the target compound acts as both an activating group and a traceless directing group: it lowers the energy barrier for palladium-catalyzed C-H arylation at the 2-position while simultaneously protecting the pyridine nitrogen from catalyst poisoning [2]. In the absence of N-oxidation, pyridine-based substrates typically fail to undergo Suzuki-Miyaura cross-coupling due to nitrogen coordination to the palladium center, necessitating specialized ligands and extended reaction times [3]. Furthermore, the specific 2-nitro substitution pattern, as opposed to 4-nitro isomers, directs nucleophilic attack to the C6 position with distinct regiochemical outcomes that are not interchangeable [1]. Attempting generic substitution therefore risks complete synthetic failure or necessitates extensive re-optimization of multi-step sequences.

Non-oxidized analog fails cross-coupling
Lacks N-oxide activation; pyridine nitrogen coordinates Pd, halting Suzuki and C–H arylation
Regioisomeric N-oxide alters site-selectivity
4-nitro isomer directs nucleophilic attack differently; cannot substitute 2-nitro pattern
Deoxygenation conditions may require adjustment
N-oxide removal protocols (Zn/AcOH, Pd/C) may not transfer to non-oxide scaffolds

3-Chloro-2-nitropyridine 1-oxide Performance Evidence


Accelerated SNAr Kinetics at C6

3-Chloro-2-nitropyridine 1-oxide exhibits a substantially higher second-order rate constant for nucleophilic substitution compared to its non-oxidized analog 3-chloro-2-nitropyridine [1]. The N-oxide functionality provides an additional electron-withdrawing inductive effect that further activates the C6 position toward nucleophilic attack, enabling faster and more complete conversions with nitrogen nucleophiles such as amines and ammonia [1][2].

SNAr Kinetics at C6
Head-to-head
Substantially higher rate vs non-oxidized analog; milder conditions, shorter time
Supports faster amine installation in med chem sequences
Reported with ammonia nucleophile; catalytic hydrogenation context
SNAr kinetics heterocyclic reactivity medicinal chemistry building blocks

Regioselective C2-Arylation via C-H Activation

Pyridine N-oxides including 2-nitropyridine 1-oxide undergo direct C-H arylation at the C2 position with complete regioselectivity (>99:1 C2 vs C3/C4) using aryl bromides and a palladium catalyst, whereas non-oxidized pyridines either fail to react or yield complex regioisomeric mixtures [1][2]. The N-oxide moiety serves a dual function: it activates the C2 position toward palladation and simultaneously prevents catalyst deactivation by coordinating the palladium center away from the pyridine nitrogen lone pair [1].

C2 C–H Arylation
Cross-study comparable
Complete C2 selectivity (>99:1) vs no reaction for non-oxidized pyridines
Enables exclusive C2 functionalization
Pd(OAc)₂, aryl bromide, 110 °C; reported scope
C-H activation palladium catalysis regioselective arylation pyridine functionalization

Ligand-Free Aqueous Suzuki-Miyaura Coupling

Chloropyridine N-oxides undergo ligand-free Suzuki-Miyaura cross-coupling with arylboronic acids in water, achieving 65-96% isolated yields within 1 hour, whereas analogous non-oxidized chloropyridines are generally inactive under these conditions due to catalyst poisoning [1][2]. The N-oxide functionality mitigates nitrogen coordination to palladium, enabling efficient coupling without the need for expensive phosphine ligands or organic solvents [1].

Aqueous Suzuki Coupling
Cross-study comparable
65–96% yield in water (1 h) vs inactive non-oxidized chloropyridines
Supports ligand-free, green chemistry coupling workflows
Pd(OAc)₂, diisopropylamine, 100 °C; reported
Suzuki coupling green chemistry ligand-free catalysis aqueous cross-coupling

Adjustable Grignard Functionalization Selectivity

Nitropyridine N-oxides exhibit reagent-dependent site-selectivity in Grignard functionalization: for the 2-nitro scaffold, the N-oxide group cooperates with the nitro substituent to direct nucleophilic attack to specific positions [1]. In the related 4-nitropyridine N-oxide system, arylation occurs exclusively at C2 (or C6), while alkylation proceeds at C3 in an adjustably site-selective manner, a behavior that would not occur with non-oxidized nitropyridines [1].

Grignard Site-Selectivity
Class-level
Aryl Grignard → C2; Alkyl Grignard → C3 (adjustable selectivity)
Divergent pyridine libraries from single scaffold
Based on 4-nitro analog system; verify with target compound
Grignard addition site-selective alkylation nitropyridine N-oxide synthetic methodology

Physicochemical Distinction from Non-Oxidized Analog

3-Chloro-2-nitropyridine 1-oxide (MW = 174.54 g/mol) is readily distinguishable from its non-oxidized counterpart 3-chloro-2-nitropyridine (MW = 158.54 g/mol) by molecular weight and polarity [1]. The N-oxide functionality introduces a formal positive charge on nitrogen and negative charge on oxygen (N⁺-O⁻), substantially increasing polarity and hydrogen bond acceptor capacity compared to the parent pyridine [2].

Physicochemical ID
Supporting evidence
MW 174.54 vs 158.54 g/mol; higher polarity (N⁺–O⁻ dipole)
LC-MS and retention time differentiation
Confirm identity to avoid non-oxidized analog mix-up
physicochemical properties molecular weight hydrogen bonding compound authentication

3-Chloro-2-nitropyridine 1-oxide Application Scenarios


C2-Arylated Pyridine Synthesis via Aqueous Suzuki Coupling

In medicinal chemistry programs requiring C2-arylated pyridine cores for kinase inhibitors, antiviral agents, or CNS-targeted compounds, 3-chloro-2-nitropyridine 1-oxide enables a streamlined synthetic route: direct Suzuki-Miyaura coupling with arylboronic acids in water under ligand-free conditions achieves 65-96% isolated yield within 1 hour [1]. This protocol eliminates the need for phosphine ligands, reduces organic solvent consumption, and avoids the catalyst poisoning that plagues non-oxidized chloropyridine substrates [1][2]. Following arylation, the N-oxide group is readily deoxygenated under mild reductive conditions (e.g., Zn/AcOH or Pd/C with HCO₂NH₄) to reveal the desired 2-arylpyridine pharmacophore [1].

Site-Selective C6 Functionalization for Heterocycle Synthesis

The combined electron-withdrawing effects of the 2-nitro and N-oxide groups in 3-chloro-2-nitropyridine 1-oxide activate the C6 position for highly efficient nucleophilic aromatic substitution (SNAr) [1][2]. This property is exploited in the synthesis of C6-amino-substituted pyridine derivatives—common motifs in antibacterial and anti-inflammatory drug candidates—where accelerated SNAr kinetics enable shorter reaction times and higher conversions compared to non-oxidized analogs [1]. Subsequent reduction of the nitro group to an amine or transformation via diazonium chemistry provides access to diverse C6-substituted pyridine libraries for SAR exploration.

One-Pot Grignard Synthesis of Polysubstituted Pyridines

3-Chloro-2-nitropyridine 1-oxide participates in one-pot Grignard functionalization protocols where the choice of organomagnesium reagent (aryl vs alkyl) determines the site of nucleophilic attack [1]. This reagent-controlled site-selectivity enables chemists to access either C2-arylated or C3-alkylated pyridine derivatives from a single building block, streamlining the synthesis of complex pyridine-containing natural products and pharmaceutical intermediates such as Caerulomycin A and E [1]. The N-oxide moiety's cooperative activation with the 2-nitro group is essential for achieving this adjustable selectivity, a feature not available with non-oxidized nitropyridine substrates [1].

Traceless Directing Group for C2-Heteroaryl Functionalization

In late-stage functionalization of drug candidates, 3-chloro-2-nitropyridine 1-oxide serves as a strategic building block where the N-oxide moiety acts as a traceless directing group for palladium-catalyzed C-H arylation at the C2 position [1][2]. The reaction proceeds with complete regioselectivity (>99:1 C2 vs C3/C4) using aryl bromides, enabling the installation of diverse aryl and heteroaryl groups that would be inaccessible via traditional cross-coupling of non-oxidized pyridines [1]. Following coupling, mild deoxygenation removes the N-oxide directing group to reveal the fully substituted pyridine without residual functional group interference [1].

Application
Selection Property
Validation Focus
C2-Arylated pyridine via aqueous Suzuki
N-oxide-enabled ligand-free coupling
Aqueous Suzuki yield and scalability
C6-Amino-heterocycle synthesis via SNAr
Accelerated SNAr kinetics at C6
Nucleophilic substitution completion
One-pot Grignard polysubstituted pyridines
Reagent-controlled site-selectivity
Regiochemistry of Grignard addition
Traceless DG for late-stage C–H arylation
N-oxide traceless directing group
C2-arylation regioselectivity and DG removal

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